molecular formula C8H11ClN2O4 B1333373 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate CAS No. 4740-22-1

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate

Cat. No.: B1333373
CAS No.: 4740-22-1
M. Wt: 234.64 g/mol
InChI Key: MOJVJGPKYPKSFV-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClN2O3. It is commonly used in laboratory settings for various research purposes. This compound is known for its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride hydrate component .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate typically involves the reaction of 4-nitrobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect enzyme activities and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-nitrophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2-nitrophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanone;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH.H2O/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;;/h1-4H,5,9H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJVJGPKYPKSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379725
Record name 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-22-1
Record name 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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